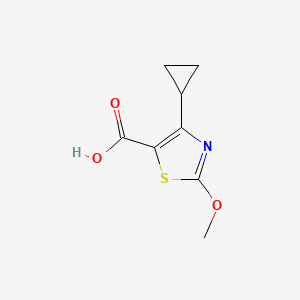![molecular formula C37H34N2O2 B12091379 Oxazole, 2,2'-[(1S)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4'S)- CAS No. 940880-70-6](/img/structure/B12091379.png)
Oxazole, 2,2'-[(1S)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4'S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] is a complex organic compound characterized by its unique spirobiindene core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirobiindene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirobiindene structure.
Oxazole Ring Formation: The oxazole rings are introduced through cyclization reactions involving amines and carbonyl compounds under dehydrating conditions.
Final Coupling: The final step involves coupling the oxazole units to the spirobiindene core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of robust purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for various biological targets. Their ability to interact with proteins and nucleic acids makes them valuable tools in biochemical studies.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They are studied for their activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It is also used in the production of specialty chemicals and advanced polymers.
Mecanismo De Acción
The mechanism by which Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] exerts its effects is largely dependent on its interaction with molecular targets. These interactions often involve binding to specific proteins or enzymes, leading to the modulation of their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid functions.
Comparación Con Compuestos Similares
Similar Compounds
- Oxazole, 2,2’-(1,3-dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-]
- Oxazole, 2-[2,2-bis(phenylthio)ethyl]-4,5-dihydro-4-(phenylmethyl)-, (4S)-
Uniqueness
Compared to similar compounds, Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] stands out due to its spirobiindene core, which imparts unique steric and electronic properties. This structural feature enhances its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
940880-70-6 |
|---|---|
Fórmula molecular |
C37H34N2O2 |
Peso molecular |
538.7 g/mol |
Nombre IUPAC |
4-benzyl-2-[4'-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C37H34N2O2/c1-3-9-25(10-4-1)21-29-23-40-35(38-29)31-15-7-13-27-17-19-37(33(27)31)20-18-28-14-8-16-32(34(28)37)36-39-30(24-41-36)22-26-11-5-2-6-12-26/h1-16,29-30H,17-24H2 |
Clave InChI |
WEDVZYDCWKSPHM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)C6=C1C=CC=C6C7=NC(CO7)CC8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B12091310.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-26,27-dinorcholest-5-ene-25-nitrile](/img/structure/B12091314.png)

![N'-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12091323.png)








